2-Ethoxybenzene-1,3-diol
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Overview
Description
2-Ethoxybenzene-1,3-diol, also known as 2-ethoxyresorcinol, is an organic compound with the molecular formula C8H10O3. It is a derivative of resorcinol, where one of the hydrogen atoms in the benzene ring is replaced by an ethoxy group (-OCH2CH3). This compound is part of the dihydroxybenzene family, which includes other isomers like catechol and hydroquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxybenzene-1,3-diol can be synthesized through various methods. One common approach involves the ethoxylation of resorcinol. This reaction typically uses ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves similar ethoxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as phase transfer catalysts (PTCs) may also be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding dihydroxy compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Produces quinones.
Reduction: Yields dihydroxy derivatives.
Substitution: Results in halogenated or nitrated products.
Scientific Research Applications
2-Ethoxybenzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethoxybenzene-1,3-diol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups at the 1 and 2 positions.
Hydroquinone (1,4-dihydroxybenzene): An isomer with hydroxyl groups at the 1 and 4 positions.
Resorcinol (1,3-dihydroxybenzene): The parent compound of 2-ethoxybenzene-1,3-diol.
Uniqueness
This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility and alter its interaction with biological targets compared to its parent compound, resorcinol .
Properties
CAS No. |
55020-70-7 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-ethoxybenzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,9-10H,2H2,1H3 |
InChI Key |
LCSYBHAMRRYYLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1O)O |
Origin of Product |
United States |
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